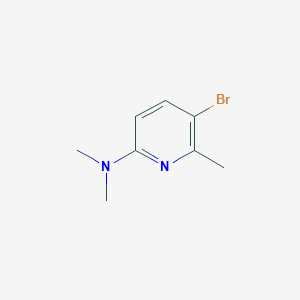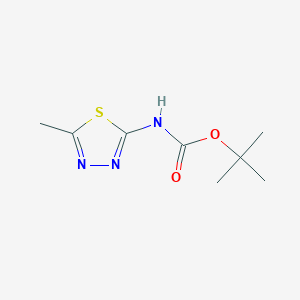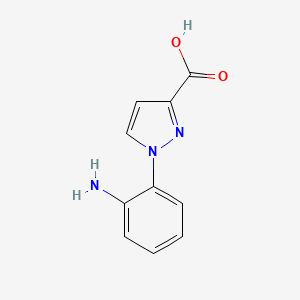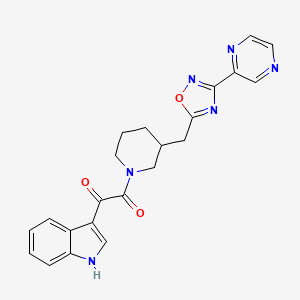![molecular formula C15H14BrNO2 B2596758 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196082-27-6](/img/structure/B2596758.png)
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone . Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-bromo-3-methylaniline in ethanol . The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated and purified using standard techniques such as recrystallization
Chemical Reactions Analysis
2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified Schiff bases or other aromatic compounds .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes In biology, Schiff bases like 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol are studied for their antimicrobial and anticancer properties . They are also used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol involves its ability to form stable complexes with metal ions . These metal complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects . The specific molecular targets and pathways involved depend on the metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol include other Schiff bases formed from aromatic aldehydes and amines . These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities . Some examples of similar compounds include 2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol and 4-bromo-3-methoxyphenol .
Properties
IUPAC Name |
2-[(4-bromo-3-methylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGVAHBJCVNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
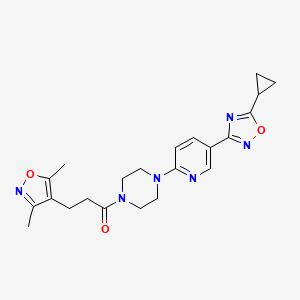


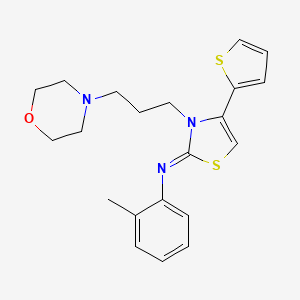
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
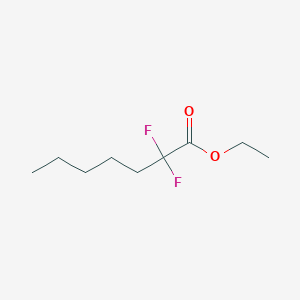
![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2596689.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2596690.png)
